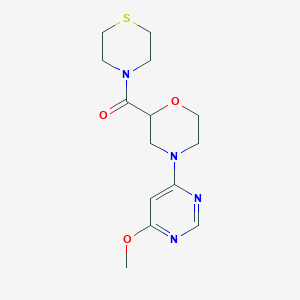![molecular formula C17H25F2N3OS B12264265 1-{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12264265.png)
1-{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine is a complex organic compound featuring a thiazole ring, piperidine moieties, and difluorinated piperidine. The thiazole ring is known for its diverse biological activities, making this compound potentially significant in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The piperidine moieties are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions would be optimized to maximize yield and minimize by-products. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be employed for quality control .
Chemical Reactions Analysis
Types of Reactions
1-{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and receptor binding.
Medicine: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. The piperidine moieties can enhance the compound’s binding affinity and specificity. The difluorinated piperidine group can increase the compound’s stability and resistance to metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: Known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Thiazole derivatives: Such as sulfathiazole and ritonavir, which are used as antimicrobial and antiretroviral agents.
Uniqueness
1-{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine is unique due to its combination of a thiazole ring, piperidine moieties, and difluorinated piperidine. This combination enhances its biological activity, stability, and potential for various applications .
Properties
Molecular Formula |
C17H25F2N3OS |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C17H25F2N3OS/c1-12-15(24-13(2)20-12)11-21-7-3-14(4-8-21)16(23)22-9-5-17(18,19)6-10-22/h14H,3-11H2,1-2H3 |
InChI Key |
SCRPZFVKEKUFQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCC(CC2)C(=O)N3CCC(CC3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12264182.png)
![4-(4,4-Difluoropiperidine-1-carbonyl)-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B12264190.png)
![6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12264194.png)
![N-(4-cyclopropyl-1,3-thiazol-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12264201.png)
![2-[(2-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)pyrimidine](/img/structure/B12264203.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B12264210.png)
![1-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}isoquinoline](/img/structure/B12264212.png)
![1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole](/img/structure/B12264215.png)
![4-(4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B12264216.png)
![2-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)cyclobutan-1-ol](/img/structure/B12264240.png)
![4-({4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}methyl)-3-fluorobenzonitrile](/img/structure/B12264244.png)
![1-(4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}piperidin-1-yl)ethan-1-one](/img/structure/B12264253.png)

![5-methyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12264272.png)
